molecular formula C11H18N2O7 B133310 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid CAS No. 130525-62-1

4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid

Cat. No.: B133310
CAS No.: 130525-62-1
M. Wt: 290.27 g/mol
InChI Key: NKENBBIXEGPQLS-FHSOLVJLSA-N
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Description

Des(carbamimidoyl) zanamivir is a derivative of zanamivir, an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses.

Biochemical Analysis

Biochemical Properties

4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid plays a crucial role in biochemical reactions. It is known to interact with neuraminidases, a type of enzyme found in influenza viruses . The compound binds to these enzymes, potentially influencing their activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind isosterically to 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA), a transition state analog inhibitor of influenza virus neuraminidase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can reduce latency to first seizure and increase seizure duration in a rat model of potassium-induced seizures

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific pathways it is involved in are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of des(carbamimidoyl) zanamivir involves several steps, starting from the precursor zanamivir. The key steps include the removal of the carbamimidoyl group from zanamivir to yield des(carbamimidoyl) zanamivir. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the removal of the carbamimidoyl group .

Industrial Production Methods

Industrial production of des(carbamimidoyl) zanamivir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Des(carbamimidoyl) zanamivir undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of des(carbamimidoyl) zanamivir may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Scientific Research Applications

Des(carbamimidoyl) zanamivir has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and stability of acetamides.

    Biology: It is used in studies to understand the interaction of antiviral compounds with viral proteins.

    Medicine: It is investigated for its potential antiviral activity and therapeutic applications.

    Industry: It is used in the development of new antiviral drugs and formulations.

Comparison with Similar Compounds

Des(carbamimidoyl) zanamivir is similar to other neuraminidase inhibitors such as zanamivir and oseltamivir. it is unique in its structure due to the absence of the carbamimidoyl group. This structural difference may influence its binding affinity and inhibitory activity against neuraminidase .

List of Similar Compounds

  • Zanamivir
  • Oseltamivir
  • RWJ-270201

These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .

Properties

CAS No.

130525-62-1

Molecular Formula

C11H18N2O7

Molecular Weight

290.27 g/mol

IUPAC Name

(2R,4S)-3-acetamido-4-amino-2-[(1S,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6-,8?,9-,10+/m0/s1

InChI Key

NKENBBIXEGPQLS-FHSOLVJLSA-N

Isomeric SMILES

CC(=O)NC1[C@H](C=C(O[C@H]1[C@H]([C@H](CO)O)O)C(=O)O)N

SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N

130525-62-1

Synonyms

5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid; 

Origin of Product

United States

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